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C5(S)-fluorination on the azepane ring of balanol [1] [2] [3].

Improved binding affinity and selectivity for PKCe over other novel PKC (nPKC)
isozymes and PKA[1] [2] [3].

The unique dynamic features of each nPKC isozyme. The apo form of PKCe is
highly flexible; 1c binding "locks down" this flexibility, optimizing interactions,
particularly with invariant Lys437 [1] [2] [3].

Ala549 in PKCe (structurally equivalent to Thr184 in PKA) is a single disparate
residue crucial for the differential binding response to fluorinated balanoids [4].

When bound to PKCeg, 1c carries charges on the azepane ring nitrogen (N1), a
phenolic group (C6"OH), and the carboxylate group (C15"0O2H) on the
benzophenone moiety [5].

Experimental Protocols for Key Findings

The data on balanol analogue 1c was generated through a combination of computational and experimental

methods.
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Molecular Dynamics (MD) Simulations for Selectivity Analysis

This protocol was used to uncover the dynamic basis for 1c's selectivity for PKCe [1] [2] [3].

¢ Homology Modeling: Kinase domains of human nPKC isozymes (e.g., PKCe, PKCd, PKCn, PKCB)
were built using crystal structures of mouse PKA and/or human PKCn as templates. Balanol from the
PKA structure was assigned to the model to retain ATP-site features [2] [3].

e System Preparation: Phosphate groups were added to specific sites on the kinases to simulate their
fully activated state. Atomic charges for 1c were determined using the AM1-BCC method, and

parameters were derived from the General Amber Force Field [3].
e Simulation and Analysis: MD simulations were run for both apo (ligand-free) and 1c-bound forms of

each nPKC isozyme. The trajectories were analyzed for protein flexibility (dynamics) and specific
interactions between 1c and the ATP-binding site residues [1] [2].

Charge State Determination for Binding Energy Calculations

This protocol ensured accurate prediction of binding energies by first determining the correct charge states of

the analogues [5].

¢ Initial pKa Estimation: The pKa values of ionizable functional groups in balanol and its fluorinated
analogues were predicted using software (e.g., Marvin Suite) at physiological pH (7.4).

 MD Simulations with Different Charge States: For each potential charge state of an analogue, MD
simulations were performed with the ligand bound to PKCe (and PKA).

¢ Binding Energy Calculation: The Molecular Mechanics Generalized Born Surface Area (MMGBSA)
method was applied to the simulation trajectories to compute binding energy values. The charge state
that yielded binding energies best reflecting experimental values was identified as the dominant

species [5].

Mechanism of Action and Signhaling Context

The following diagram illustrates the proposed mechanism for 1c selectivity and PKCe's role in disease

pathways, which underpins the therapeutic interest in such inhibitors.
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The search indicates that other PKCe inhibitors with different chemical scaffolds are also under
investigation. For instance, the small molecule CP612 was recently reported as a potent, brain-penetrant

ATP-competitive inhibitor being evaluated for non-opioid treatment of chronic pain [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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